1H-Indole-3-propanol, 5-methoxy-

Beschreibung

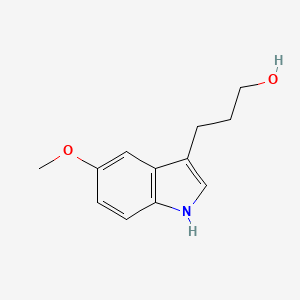

1H-Indole-3-propanol, 5-methoxy- (CAS: Not explicitly provided in evidence) is a substituted indole derivative featuring a methoxy group at the 5-position of the indole ring and a propanol chain (-CH2-CH2-CH2OH) at the 3-position. These analogs are of interest due to their diverse biological activities, including antischistosomal effects, cytotoxicity, and roles in non-apoptotic cell death pathways like methuosis .

Eigenschaften

IUPAC Name |

3-(5-methoxy-1H-indol-3-yl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-15-10-4-5-12-11(7-10)9(8-13-12)3-2-6-14/h4-5,7-8,13-14H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNOKNPQVKXNVFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50435303 | |

| Record name | 1H-Indole-3-propanol, 5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146818-71-5 | |

| Record name | 1H-Indole-3-propanol, 5-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

The synthesis of 1H-Indole-3-propanol, 5-methoxy- can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride under acidic conditions to form the indole ring . The methoxy group can be introduced through methylation reactions using methanol and a suitable catalyst. Industrial production methods often involve optimizing these reactions for higher yields and purity.

Analyse Chemischer Reaktionen

1H-Indole-3-propanol, 5-methoxy- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Wissenschaftliche Forschungsanwendungen

Neuroprotective Properties

Recent studies have highlighted the neuroprotective effects of indole derivatives, including 1H-Indole-3-propanol, 5-methoxy-. Research indicates that derivatives of this compound exhibit significant protection against oxidative stress and neurotoxicity associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Mechanism of Action : The compound has been shown to inhibit monoamine oxidase B (MAO-B), which is linked to the breakdown of neurotransmitters and contributes to neurodegeneration. In vitro studies demonstrate that these derivatives can suppress lipid peroxidation and reduce reactive oxygen species (ROS) generation in neuronal cells .

- Case Study : In a pilot study assessing the safety and efficacy of various indole derivatives, including 5-methoxy-indole carboxylic acid (5MICA), it was found that these compounds significantly reduced neurotoxicity induced by hydrogen peroxide in SH-SY5Y neuronal cells. The derivatives maintained a good safety profile with low hemolytic effects .

| Compound | IC50 (µM) | Neuroprotective Activity | MAO-B Inhibition |

|---|---|---|---|

| 5MICA | >150 | Strong | Yes |

| IPA | <50 | Very Strong | Yes |

Anti-inflammatory Effects

Indole derivatives, including 1H-Indole-3-propanol, 5-methoxy-, have shown promise in treating inflammatory conditions. The compound's methoxy group is believed to enhance its anti-inflammatory properties.

- Mechanism : The anti-inflammatory action is attributed to the compound's ability to modulate inflammatory pathways and reduce cytokine production. This makes it a candidate for further research in chronic inflammatory diseases.

- Case Study : A study investigated the synthesis of 5-methoxy-3-(3-phenylacryloyl)-1H-indole-2-carboxylic acid, demonstrating significant anti-inflammatory activity in experimental models .

Antioxidant Activity

The antioxidant properties of 1H-Indole-3-propanol, 5-methoxy-, contribute to its potential therapeutic applications. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing cellular damage.

- Research Findings : Studies have indicated that indole derivatives can effectively scavenge free radicals and inhibit oxidative stress-related damage in various cellular models .

Pharmacophore Modeling and QSAR Studies

Pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies have been employed to understand the relationship between the chemical structure of indole derivatives and their biological activities.

Wirkmechanismus

The mechanism of action of 1H-Indole-3-propanol, 5-methoxy- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substitution Effects

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Methoxy Position : The 5-methoxy group is critical for maintaining biological activity in indole derivatives. For example, demethylation of 5-methoxy indole-3-carboxaldehyde to 5-OH (compound 15) significantly reduced its efficacy in methuosis assays .

- Side Chain Length: Propanol (3-carbon chain) at the 3-position may enhance hydrophilicity compared to shorter chains (e.g., methanol in compound 22 or ethanamine in 5-methoxy DiPT ). This could influence membrane permeability and target interactions.

- Substituent Flexibility : Benzyl or halogenated substituents (e.g., compound 22 ) introduce steric effects that may alter binding affinity or metabolic stability.

Physicochemical and Toxicological Properties

- Toxicity : Methoxy-substituted compounds generally exhibit moderate toxicity profiles. For example, 5-methoxy-2-(methylthio)pyrimidin-4(3H)-one ( ) shows acute oral toxicity (Category 4) and eye irritation, suggesting similar precautions for handling indole derivatives.

Biologische Aktivität

1H-Indole-3-propanol, 5-methoxy- (CAS No. 146818-71-5) is a derivative of indole, a significant heterocyclic compound that is prevalent in various natural products and pharmaceuticals. This compound is recognized for its diverse biological activities and potential therapeutic applications, particularly in the fields of neuroprotection, cancer treatment, and antimicrobial activity.

- Molecular Formula: C12H15NO2

- Molecular Weight: 205.25 g/mol

- IUPAC Name: 3-(5-methoxy-1H-indol-3-yl)propan-1-ol

- InChI Key: InChI=1S/C12H15NO2/c1-15-10-4-5-12-11(7-10)9(8-13-12)3-2-6-14/h4-5,7-8,13-14H,2-3,6H2,1H3

Biological Activity

1H-Indole-3-propanol, 5-methoxy-, exhibits a range of biological activities that make it a compound of interest in medicinal chemistry. The following sections detail its mechanisms of action and specific biological effects.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of indole derivatives, including 1H-Indole-3-propanol, 5-methoxy-. For instance:

- A study demonstrated that derivatives of indole compounds could protect against oxidative stress-induced neuronal damage. Specifically, compounds with hydroxy and methoxy substitutions showed improved neuroprotective effects against H2O2-induced oxidative stress in SH-SY5Y cells .

| Compound | Neuroprotective Activity | IC50 (µM) |

|---|---|---|

| 5-Methoxy-Indole Carboxylic Acid | Strong against oxidative stress | >150 |

| Indole Propionic Acid | Prevents ROS damage | Not specified |

Antioxidant Activity

The antioxidant properties of 1H-Indole-3-propanol, 5-methoxy-, have been linked to its ability to inhibit lipid peroxidation and the generation of reactive oxygen species (ROS). This activity is crucial for protecting cells from oxidative damage, which is a common pathway in various diseases including neurodegenerative disorders .

Enzyme Inhibition

The compound has also been studied for its potential to inhibit monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. In vitro studies indicate that certain derivatives exhibit selective inhibition of MAO-B with sub-micromolar potency .

The biological activity of 1H-Indole-3-propanol, 5-methoxy-, can be attributed to its interaction with various molecular targets:

- Receptor Binding: The compound can bind to specific receptors involved in neurotransmission and neuroprotection.

- Enzyme Modulation: It modulates the activity of enzymes such as MAO-B and others involved in oxidative stress pathways.

- Cell Signaling Pathways: The compound may influence signaling pathways related to inflammation and cell survival.

Case Studies

Several case studies have been conducted to evaluate the therapeutic potential of indole derivatives:

- Neurodegenerative Disorders: Research on indole derivatives has shown promising results in animal models for conditions like Alzheimer's disease and Parkinson's disease. For example, indole propionic acid has been shown to prevent neuronal death induced by amyloid-beta peptides in cultured neurons .

- Cancer Research: Compounds similar to 1H-Indole-3-propanol, 5-methoxy-, have demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells. The selectivity is attributed to differential uptake mechanisms and metabolic pathways between cancerous and non-cancerous cells .

Q & A

Q. Advanced Research Focus

- Target Selection : Prioritize enzymes like 1-deoxy-D-xylulose-5-phosphate synthase (DXS), which is inhibited by methoxy-indole derivatives in antimicrobial studies .

- Assay Design : Use spectrophotometric or fluorometric assays to measure substrate conversion rates. For example, monitor NADPH depletion in DXS inhibition assays .

- Data Interpretation : Analyze dose-response curves to calculate IC₅₀ values and assess competitive/non-competitive inhibition modes .

What safety protocols are recommended for handling 5-methoxy-indole derivatives in the laboratory?

Q. Basic Research Focus

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of aerosols or vapors, especially during reactions with volatile reagents (e.g., POCl₃) .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Note : Monitor for acute toxicity symptoms (e.g., respiratory irritation) and maintain SDS documentation for all reagents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.